5-Methoxy-3-(3-methylphenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is also known by its IUPAC name, 3-methoxy-5-(3-methylphenyl)benzoic acid. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzoic acid core, making it a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3-methylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 5-methoxy-3-(3-methylphenyl)benzyl alcohol.
Substitution: Formation of nitro, halogen, or other substituted derivatives on the aromatic ring.
Scientific Research Applications
5-Methoxy-3-(3-methylphenyl)benzoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methylphenyl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the 3-methylphenyl group.
4-Methoxy-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
5-Methoxy-3-methyl-[1,1’-biphenyl]-3-carboxylic acid: Another derivative with a similar core structure.
Uniqueness
5-Methoxy-3-(3-methylphenyl)benzoic acid is unique due to the presence of both methoxy and methyl groups on the benzoic acid core. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-methoxy-5-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(16)17)9-14(8-12)18-2/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWFXIQGSRMYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688608 |
Source
|
Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-44-6 |
Source
|
Record name | 5-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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